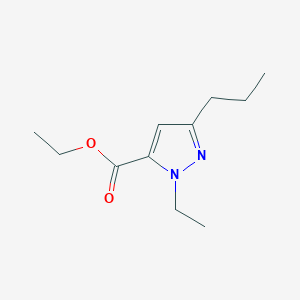

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Description

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a pyrazole-based ester characterized by substituents at the 1-, 3-, and 5-positions of the pyrazole ring. For example, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 133261-07-1, C₁₀H₁₆N₂O₂) shares a nearly identical backbone, differing only in the alkyl group at the 1-position (methyl vs. ethyl) . Pyrazole esters are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

ethyl 2-ethyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJRWZJSSDYLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester serves as an intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for various modifications that can lead to compounds with enhanced properties.

Biology

Research indicates that this compound exhibits several biological activities , including:

- Antimicrobial Activity : Studies have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances these effects.

- Anti-inflammatory Properties : In animal models, it has shown significant reductions in inflammation, suggesting potential therapeutic applications for inflammatory diseases.

- Analgesic Effects : Preliminary research indicates that it may modulate pain pathways, making it a candidate for pain management therapies.

Medicine

Ongoing research is exploring its potential as a pharmaceutical agent for treating various diseases. Its mechanisms of action involve interactions with specific molecular targets, potentially inhibiting key inflammatory mediators or microbial growth pathways.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Inflammation Model : In a study involving carrageenan-induced paw edema in rats, various pyrazole derivatives were tested against standard anti-inflammatory drugs like ibuprofen. Some derivatives showed comparable efficacy, highlighting their potential as alternative anti-inflammatory agents.

- Antimicrobial Screening : A recent investigation into novel pyrazoles demonstrated significant antimicrobial activity against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial potency.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among pyrazole-5-carboxylate esters:

*Note: The target compound (1-ethyl-3-propyl) is inferred based on structural analogs.

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate demonstrated moderate inhibition of phosphodiesterase T (IC₅₀ = 18 µM), attributed to hydrophobic interactions with the enzyme’s active site .

- Thermal Stability: Pyrazole esters with nitro groups (e.g., 1-Methyl-4-nitro-3-propyl) exhibit lower thermal stability (decomposition at 120°C) compared to non-nitro analogs (decomposition >150°C) .

- Solubility Trends : Increasing alkyl chain length (e.g., pentyl vs. propyl) correlates with higher lipophilicity (logP = 3.2 vs. 2.5) but reduced aqueous solubility .

Biological Activity

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS Number: 139756-15-3) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C11H18N2O2

- Molecular Weight : 210.27 g/mol

- CAS Number : 139756-15-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol under reflux conditions, often facilitated by a catalyst. Purification methods such as recrystallization or column chromatography are employed post-reaction to obtain the final product .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-Ethyl-3-propyl have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure is crucial for enhancing these antimicrobial effects .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential, with studies showing that it can inhibit inflammation in animal models. For example, carrageenan-induced edema tests have revealed significant reductions in swelling when treated with pyrazole derivatives, suggesting their utility in managing inflammatory conditions .

Analgesic Effects

In addition to anti-inflammatory activity, some pyrazole derivatives have exhibited analgesic properties. Research has suggested that these compounds can modulate pain pathways, making them potential candidates for pain management therapies .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains an area of ongoing research; however, it is hypothesized that the compound may act by inhibiting key inflammatory mediators or microbial growth pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester | Structure | Antimicrobial, anti-inflammatory |

| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | Structure | Antifungal |

| Ethyl 2-methyl-5-propyl-pyrazole-3-carboxylate | Structure | Analgesic |

Case Studies

A series of studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Inflammation Model : In a study involving carrageenan-induced paw edema in rats, various pyrazole derivatives were tested against standard anti-inflammatory drugs like ibuprofen. Some derivatives showed comparable efficacy, highlighting their potential as alternative anti-inflammatory agents .

- Antimicrobial Screening : A recent investigation into novel pyrazoles demonstrated significant antimicrobial activity against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial potency .

Q & A

Q. What are the established synthetic routes for preparing 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by alkylation and esterification. For example, intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate are generated using condensation reactions with sulfonylhydrazides . Characterization involves elemental analysis , IR spectroscopy (to confirm carbonyl and N-H stretches), and ¹H-NMR (to verify alkyl/aryl substituents and ester groups) . Purity is validated via HPLC (≥98%) .

Q. What analytical techniques are essential for confirming the structural integrity of this pyrazole derivative?

Critical techniques include:

- ¹H-NMR : To identify substituent positions (e.g., ethyl and propyl groups at N1 and C3) and ester functionality (δ ~4.2 ppm for -OCH2CH3) .

- Mass spectrometry : Monoisotopic mass (e.g., 182.1055 g/mol) confirms molecular formula (C9H14N2O2) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (pyrazole N-H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during alkylation of the pyrazole core?

Alkylation at the N1 position often competes with C3-substitution. To suppress side products:

- Use bulky bases (e.g., NaH) to favor N-alkylation over C-alkylation .

- Control temperature (0–5°C) to slow competing pathways .

- Monitor progress via TLC or LC-MS to isolate intermediates . Contradictions in yield (e.g., 28% vs. 59% in similar steps ) may arise from steric hindrance or solvent polarity.

Q. What strategies resolve discrepancies in spectral data interpretation for pyrazole derivatives?

Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Solutions:

Q. How is the pharmacological activity of this compound evaluated, and what models assess its therapeutic potential?

The compound is tested for:

- Analgesic activity : Tail-flick or acetic acid-induced writhing models in rodents, with dose-dependent latency/response comparisons .

- Anti-inflammatory activity : Carrageenan-induced paw edema assay, measuring inhibition of prostaglandin synthesis .

- Ulcerogenicity : Gastric lesion scoring in animal models to evaluate safety .

Q. What modifications to the pyrazole scaffold enhance bioactivity while minimizing toxicity?

Key modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro at C4) improves metabolic stability .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid enhances solubility but may increase ulcerogenic risk .

- Hybrid derivatives : Combining pyrazole with sulfonamide or imidazole moieties broadens target selectivity .

Methodological Considerations

Q. How are computational methods integrated into the study of pyrazole derivatives?

Q. What protocols ensure reproducibility in multi-step syntheses of pyrazole esters?

- Standardized workup : Use anhydrous solvents (DMF, THF) and inert atmospheres (N2) to prevent hydrolysis .

- Stoichiometric control : Precisely measure reagents (e.g., 1.2 eq alkyl halide for N-alkylation) .

- Scale-up validation : Confirm yield consistency across small (mg) and pilot (g) scales .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across studies?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.